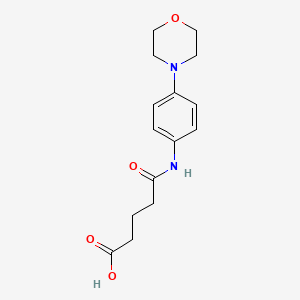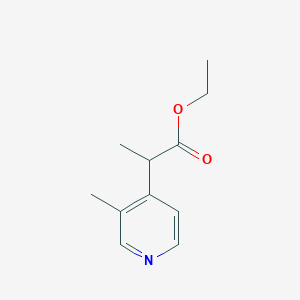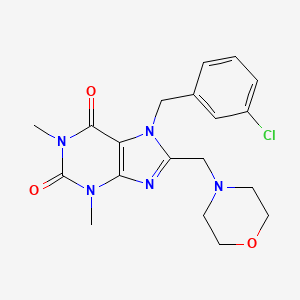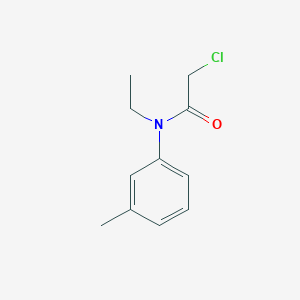
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is a chemical compound with the molecular formula C15H20N2O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H20N2O4 . The InChI code for this compound is 1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The molecular weight of this compound is 292.33 . The density is 1.3±0.1 g/cm3 . The boiling point is 600.7±55.0 °C at 760 mmHg . The flash point is 317.1±31.5 °C .Wissenschaftliche Forschungsanwendungen
Radioiodinated Portable Albumin Binder for Imaging
A study synthesized and evaluated radioiodinated 4-(p-iodophenyl)butyric acid ([131I]IBA) as a portable albumin-binder for potential applications in single-photon emission computed tomography (SPECT) imaging. This compound showed significant improvements in pharmacokinetic properties, binding effectively to albumin with high affinity, and demonstrated clear imaging of blood pool, lymph node, and tumors in mice models, suggesting its utility as a versatile theranostic agent (Wen et al., 2019).
Hybrid Anticonvulsant Agents
Another research synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, including morpholine derivatives, as potential new anticonvulsant agents. These compounds showed broad spectra of activity in preclinical seizure models, indicating their promise as anticonvulsant medications (Kamiński et al., 2015).
Antibiotic Activity Modulation
Research on 4-(Phenylsulfonyl) morpholine demonstrated its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The study highlights its potential in treating diseases caused by microorganisms, showing significant modulating activity when combined with amikacin against resistant strains (Oliveira et al., 2015).
Inhibitor for Idiopathic Pulmonary Fibrosis Treatment
A compound was identified with high affinity for αvβ6 integrin, showing potential as a therapeutic agent for idiopathic pulmonary fibrosis treatment. The study emphasizes the compound's pharmacokinetic properties suitable for inhaled dosing, highlighting its clinical investigation relevance (Procopiou et al., 2018).
Synthesis of Novel Inhibitors for the PI3K-AKT-mTOR Pathway
The discovery of a potent, non-nitrogen containing morpholine isostere and its application in a selective dual inhibitor of mTORC1 and mTORC2, suggests its potential in treating diseases regulated by the PI3K-AKT-mTOR pathway, including cancer (Hobbs et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKEYJUBQGZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide](/img/structure/B2673520.png)

![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)



![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)